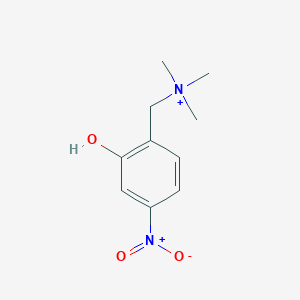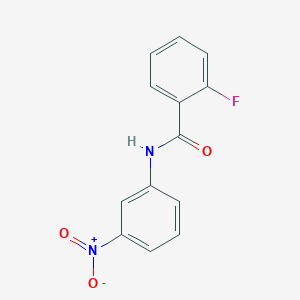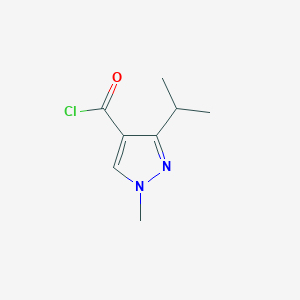
(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium is an organic compound with a complex structure that includes a hydroxy group, a nitro group, and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium typically involves the reaction of 2-hydroxy-4-nitrobenzaldehyde with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and other analytical tools .
Mecanismo De Acción
The mechanism of action of (2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)-N’-phenylthiourea
- 2-[hydroxy(4-nitrophenyl)methyl]cyclohexanone
- N-(2-hydroxy-4-nitrophenyl)acetamide
Uniqueness
(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium is unique due to the presence of the trimethylammonium group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C10H15N2O3+ |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
(2-hydroxy-4-nitrophenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C10H14N2O3/c1-12(2,3)7-8-4-5-9(11(14)15)6-10(8)13/h4-6H,7H2,1-3H3/p+1 |
Clave InChI |
FQYYLTFKUMNQRU-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
